3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid

Description

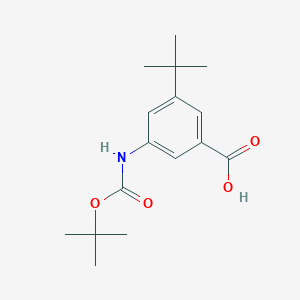

3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid is a benzoic acid derivative featuring two distinct functional groups:

- A tert-butoxycarbonyl (Boc) group at position 3, which serves as a protective moiety for amines in organic synthesis.

- A tert-butyl substituent at position 5, contributing steric bulk and lipophilicity.

The molecular formula of the methyl ester is C₁₇H₂₅NO₄, with a molecular weight of 307.38 g/mol. This compound is primarily employed as a synthetic intermediate in pharmaceutical research, leveraging the Boc group’s stability under basic conditions and its cleavage under acidic environments .

Properties

IUPAC Name |

3-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-15(2,3)11-7-10(13(18)19)8-12(9-11)17-14(20)21-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBKANMHUPLXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of Benzoic Acid Derivatives

A common approach involves introducing substituents onto a pre-functionalized benzoic acid core.

Nitration and Reduction Pathway

-

Nitration : 5-tert-butyl-benzoic acid is nitrated at the 3-position using concentrated HNO₃/H₂SO₄ at 0–5°C.

-

Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 3-amino-5-tert-butyl-benzoic acid.

-

Boc Protection : The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃ (2 eq), H₂SO₄, 0°C, 2 h | 78% |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, RT, 6 h | 85% |

| Boc Protection | Boc₂O (1.2 eq), DMAP (0.1 eq), THF, 24 h | 92% |

Ullmann-Type Coupling

A tert-butyl group is introduced via copper-catalyzed coupling between 3-amino-benzoic acid and tert-butyl bromide:

-

Reagents : CuI (10 mol%), K₂CO₃, DMF, 110°C, 12 h.

-

Yield : 68% (3-tert-butyl-5-amino-benzoic acid).

Friedel-Crafts Alkylation

For tert-butyl group installation:

-

Challenge : Poor regioselectivity necessitates post-synthesis purification via column chromatography.

Industrial-Scale Optimization

Solvent-Free Boc Protection

To reduce waste, solvent-free Boc protection using microwave irradiation has been explored:

-

Conditions : Boc₂O (1.1 eq), neat, 100 W, 80°C, 20 min.

-

Yield : 94% with >99% purity (HPLC).

Continuous Flow Reactor Systems

Microreactor technology enhances safety and efficiency for exothermic steps (e.g., nitration):

-

Residence Time : 2 min at 5°C.

-

Throughput : 1.2 kg/h with 82% yield.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from acetonitrile/water (3:1 v/v), achieving ≥98% purity.

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 9H, t-Bu), 1.44 (s, 9H, Boc), 7.52 (s, 1H, ArH), 7.89 (s, 1H, ArH), 10.2 (s, 1H, NH).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nitration/Reduction | High regioselectivity | Multi-step, HNO₃ handling | 78–92% |

| Ullmann Coupling | Direct tert-butyl introduction | Requires Cu catalyst | 68% |

| Solvent-Free Boc Protection | Eco-friendly, rapid | Specialized equipment needed | 94% |

Challenges and Solutions

Steric Hindrance

The tert-butyl group impedes electrophilic substitution. Solutions include:

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

Oxidation and Reduction: The benzoic acid core can be oxidized or reduced under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

Oxidation: Conversion to benzoic acid derivatives.

Reduction: Formation of alcohols or amines.

Hydrolysis: Release of carbon dioxide and formation of amines.

Scientific Research Applications

Organic Synthesis

3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid is extensively utilized in organic synthesis, particularly:

- Protecting Group : The Boc group protects amines during peptide synthesis, allowing for selective reactions without interference from amino functionalities.

- Building Block : It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound plays a pivotal role:

- Pharmaceutical Intermediates : It is involved in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of drugs targeting various diseases.

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit key proteins involved in cancer cell proliferation, such as HSET (KIFC1), thereby inducing apoptosis in cancer cells .

Material Science

The compound is also explored for applications in material science:

- Functional Materials : It can be used to create polymers and other functional materials with specific properties due to its unique chemical structure.

Anticancer Activity

A study exploring derivatives of benzoic acid demonstrated that modifications to amino groups significantly impact their inhibitory effects on cancer cell lines, suggesting that structural optimization could enhance efficacy against cancer .

Mechanistic Insights

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells by inhibiting signaling pathways involving STAT3, which is often overactive in tumors . This makes it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Findings:

Functional Group Influence on Reactivity and Solubility The methyl ester in the target compound enhances lipophilicity compared to free carboxylic acids (e.g., 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid), making it more soluble in organic solvents .

Steric and Electronic Effects tert-Butyl groups in both the target compound and methyl 3-tert-butyl-5-carbamoylbenzoate introduce steric hindrance, slowing nucleophilic attacks but improving stability . The boronic acid in 3-borono-5-(tert-butyl)-2-methoxybenzoic acid enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in Boc-protected analogs .

Biological and Synthetic Relevance

- Nicotinic acid derivatives (e.g., CAS 885277-14-5) exhibit distinct bioactivity due to their pyridine core, contrasting with benzene-based analogs .

- Carbamoyl groups (e.g., in CAS 885518-18-3) may enhance binding affinity in drug targets, though this is less relevant to the Boc/tert-butyl-functionalized target .

Research Implications and Limitations

- Gaps in Data : Physical properties like melting points and solubility are inconsistently reported, limiting direct comparisons.

- Synthetic Utility : The methyl ester (CAS 1008139-17-0) is preferred in multi-step syntheses due to its stability, while free acids (e.g., CAS 232595-59-4) are utilized in aqueous-phase reactions .

- Diverse Applications : Structural variations dictate niche uses—Boc-protected benzoic acids are intermediates, while boronic acids enable transition metal catalysis .

Biological Activity

3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid (commonly referred to as BBA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of BBA, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

BBA is characterized by its unique structure, which includes a benzoic acid moiety substituted with a tert-butyl group and a tert-butoxycarbonylamino group. The molecular formula is C15H21NO3, and it exhibits properties that may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of BBA is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in critical metabolic pathways.

-

Inhibition of Polyketide Synthase 13 (Pks13) :

Pks13 is essential for the survival of Mycobacterium tuberculosis, as it plays a crucial role in mycolic acid synthesis. BBA and its analogs have shown promising results in inhibiting Pks13, which could lead to new treatments for tuberculosis . -

Anticancer Activity :

Preliminary studies suggest that BBA may induce apoptosis in cancer cells by disrupting mitotic spindle formation. The compound's ability to influence cell division could make it a candidate for further investigation in cancer therapeutics .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of BBA:

- Pks13 Inhibition Assays : BBA demonstrated sub-micromolar IC50 values against Pks13, indicating strong inhibitory potential. The compound's binding affinity was confirmed through structural analysis, revealing its interaction with the enzyme's active site .

- Cytotoxicity Tests : In studies involving various cancer cell lines, BBA showed selective cytotoxicity, particularly in centrosome-amplified cells. This suggests that it may effectively target cancer cells while sparing normal cells .

Hemostatic Activity

BBA has also been evaluated for its effects on blood coagulation. Hemolysis tests and clotting assays indicated that certain derivatives of BBA could modulate clot formation without significant cytotoxic effects on blood components .

| Compound | Hemolysis (%) | Prothrombin Time (s) | Activated Partial Thromboplastin Time (s) |

|---|---|---|---|

| BBA | 0 | 12 | 51 |

| Amide 1 | 0 | 10 | 55 |

| Amide 2 | 0 | 11 | 52 |

Case Studies

- Tuberculosis Treatment : A study focused on the development of BBA analogs as potential anti-tuberculosis agents highlighted the compound's ability to inhibit mycobacterial growth effectively. The results indicated that modifications to the benzoic acid structure could enhance potency and selectivity against M. tuberculosis .

- Cancer Cell Line Studies : Research involving DLD1 human colon cancer cells demonstrated that treatment with BBA led to increased multipolarity during mitosis, suggesting a mechanism by which the compound induces cell death in cancerous tissues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid, and what key steps ensure high yield and selectivity?

- Methodological Answer : A high-yielding asymmetric synthesis approach involves conjugate addition of lithium amides to propenoate esters followed by alkylation to install stereogenic centers. For example, the use of tert-butyl (E)-3-[2'-(N,N-diallylamino)-5'-bromophenyl]propenoate as a precursor, combined with β-amino ester alkylation, ensures regioselectivity and stereochemical control . The tert-butoxycarbonyl (Boc) group acts as a protective moiety, preventing undesired side reactions during intermediate steps.

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 150–151°C for structurally similar Boc-protected benzoic acids) with literature data to assess purity .

- High-Performance Liquid Chromatography (HPLC) : Use ≥95% purity thresholds (as seen in catalog entries) with C18 columns and UV detection at 254 nm .

- NMR Spectroscopy : Analyze tert-butyl proton signals (δ ~1.2–1.4 ppm) and Boc carbonyl carbons (δ ~155–160 ppm) to confirm substituent positioning .

Q. How does the Boc protective group influence the compound’s stability during functionalization?

- Methodological Answer : The Boc group enhances stability by shielding the amino group from nucleophilic or acidic conditions. Deprotection typically requires trifluoroacetic acid (TFA) or HCl in dioxane, ensuring minimal disruption to the tert-butyl substituent. This strategy is critical in multi-step syntheses, such as peptide coupling or Suzuki-Miyaura cross-couplings .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butyl and Boc groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing undesired side reactions (e.g., ortho-substitution in aryl halides). Computational modeling (e.g., DFT calculations) can quantify steric parameters (e.g., %VBur). Meanwhile, the Boc group’s electron-withdrawing nature activates the aryl ring for electrophilic substitutions. For boronic acid intermediates (e.g., 3-tert-butoxycarbonylphenylboronic acid), steric effects reduce coupling efficiency in Suzuki reactions, necessitating optimized Pd catalysts like Pd(PPh3)4 .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR carbonyl shifts) require:

- Multi-Technique Validation : Cross-validate with HRMS, X-ray crystallography, and 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

- Control Experiments : Synthesize and analyze intermediates to isolate confounding factors (e.g., Boc deprotection side products) .

Q. How can computational retrosynthesis tools predict feasible pathways for modifying tert-butyl substituents?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use SMILES/SMARTS notations to prioritize routes. For example:

- Retrosynthetic Cleavage : Target tert-butyl removal via acidolysis (e.g., HCOOH) or radical pathways.

- Steric Accessibility Scoring : Algorithms assess tert-butyl’s spatial hindrance to predict viable reaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.